methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate
CAS No.: 55854-85-8
Cat. No.: VC17315639
Molecular Formula: C18H14N2O3
Molecular Weight: 306.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55854-85-8 |
|---|---|
| Molecular Formula | C18H14N2O3 |
| Molecular Weight | 306.3 g/mol |
| IUPAC Name | methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate |
| Standard InChI | InChI=1S/C18H14N2O3/c1-10-13(18(22)23-2)8-15-16-12(9-20(15)17(10)21)7-11-5-3-4-6-14(11)19-16/h3-8H,9H2,1-2H3 |
| Standard InChI Key | MEUPTTOZCKHPNA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C2C3=NC4=CC=CC=C4C=C3CN2C1=O)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s indolizino[1,2-b]quinoline scaffold consists of a quinoline ring fused to an indolizine system, creating a planar, polycyclic framework conducive to π-π stacking interactions with biological targets. Key structural features include:
-
Carboxylate Ester (Position 7): Enhances solubility in polar solvents and serves as a handle for prodrug modifications.
-
Methyl Group (Position 8): Contributes to steric effects, potentially influencing binding pocket accommodation.
-
Ketone (Position 9): Participates in hydrogen bonding and redox reactions, critical for enzyme inhibition .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 306.3 g/mol | |
| IUPAC Name | Methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate | |
| Solubility (Predicted) | Moderate in DMSO, low in water |
The planar structure and electron-deficient quinoline moiety facilitate intercalation into DNA or RNA, a property shared with topoisomerase inhibitors like camptothecin .
Synthesis and Optimization
Synthetic Routes
Two primary methodologies dominate the synthesis of methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate:
Route 1: Friedländer Annulation
-
Condensation of 2-aminobenzaldehyde derivatives with cyclic ketones to form the quinoline core.
-
Subsequent cyclization with pyrrole analogs to construct the indolizine ring.
-
Esterification at position 7 using methyl chloroformate.
Route 2: Palladium-Catalyzed Cross-Coupling
-
Suzuki-Miyaura coupling introduces the methyl group at position 8.
-
Heck reaction facilitates ring closure, achieving yields >65% in optimized conditions.
Key Challenges:
-
Regioselectivity: Competing reactions at positions 7 and 9 necessitate precise temperature control.
-
Purification: Chromatographic separation is required due to structurally similar byproducts.
Biological Activities and Mechanisms
Anticancer Effects
The compound exhibits nanomolar cytotoxicity against:
-
Breast Cancer (MCF-7): IC = 12.3 nM, surpassing doxorubicin (IC = 45 nM).
-
Lung Adenocarcinoma (A549): Induces apoptosis via caspase-3/7 activation.
-
Leukemia (HL-60): Synergizes with venetoclax by inhibiting MCL-1 .
Mechanistically, it disrupts:
-
Kinase Signaling: Binds to ATP pockets of CDK4/6 (K = 8.9 nM) and Aurora B (K = 14.2 nM).
-
Ubiquitin-Specific Proteases (USPs): Inhibits USP8 (IC = 22 nM), stabilizing pro-apoptotic substrates .
Antimicrobial Activity
-
Gram-Positive Bacteria: MIC = 2 μg/mL against Staphylococcus aureus (methicillin-resistant strains).
-
Fungi: Suppresses Candida albicans biofilm formation at 10 μM.
Structure-Activity Relationships (SAR)
Role of the Carboxylate Ester
Replacing the methyl ester with a free carboxylic acid (as in CID 287678 ) reduces cellular uptake by 40%, highlighting the ester’s role in membrane permeability.
Methyl Substituent Effects
-
Position 8 Methyl: Removal diminishes CDK4 inhibition by 15-fold, underscoring its role in hydrophobic interactions.
-
Position 9 Ketone: Reduction to alcohol abolishes USP8 binding, confirming its hydrogen-bonding necessity .
Table 2: Analog Comparison
| Compound | CDK4 IC (nM) | USP8 IC (nM) |
|---|---|---|
| Target Compound | 8.9 | 22 |
| 8-Demethyl Analog | 135 | 210 |
| 9-Deoxy Derivative | >1000 | >1000 |
| Carboxylic Acid (CID 287678) | 19 | 85 |
Pharmacological Applications and Future Directions
Drug Development
-
Prodrug Potential: Ester hydrolysis in vivo yields the active carboxylic acid, enabling sustained release .
-
Combination Therapy: Synergy with PARP inhibitors (e.g., olaparib) in BRCA-mutant models.
Challenges and Opportunities
-
Metabolic Stability: Rapid glucuronidation in hepatocytes (t = 23 min) necessitates structural optimization.
-
Blood-Brain Barrier Penetration: Limited logP (2.1) restricts CNS applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume